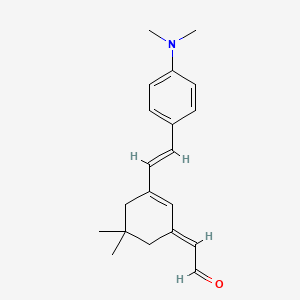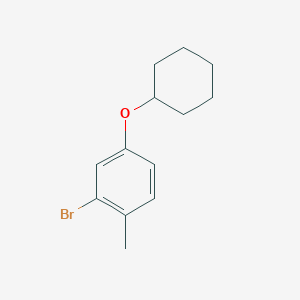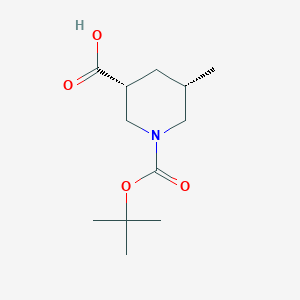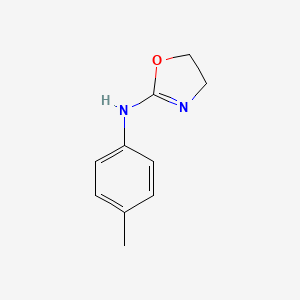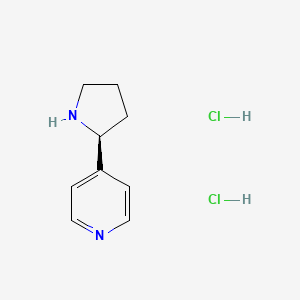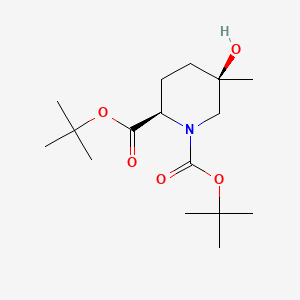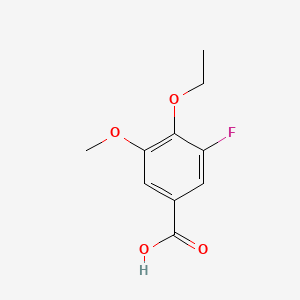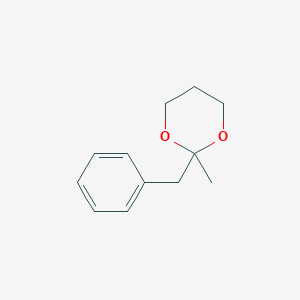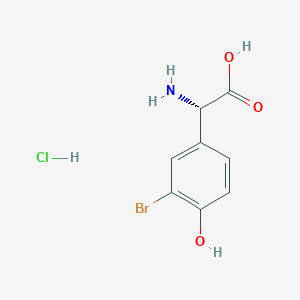
(2S)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid hydrochloride: is a chiral amino acid derivative that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a bromine atom and a hydroxyl group on the phenyl ring, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid hydrochloride typically involves the bromination of a suitable phenylalanine derivative. One common method includes the following steps:
Bromination: The starting material, such as 4-hydroxyphenylalanine, undergoes bromination using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid.
Protection and Deprotection: Protecting groups may be used to shield the amino and hydroxyl groups during the bromination process. After bromination, these protecting groups are removed under mild conditions.
Hydrochloride Formation: The final step involves converting the free amino acid into its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form quinone derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium azide (NaN3) or thiourea in polar solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Quinone derivatives.
Reduction: 2-Amino-2-(4-hydroxyphenyl)acetic acid.
Substitution: 2-Amino-2-(3-substituted-4-hydroxyphenyl)acetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, (2S)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid hydrochloride is used to study enzyme-substrate interactions and protein-ligand binding due to its structural similarity to natural amino acids.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. Its ability to interact with biological macromolecules makes it a candidate for drug design and discovery.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (2S)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and hydroxyl groups on the phenyl ring play a crucial role in binding to these targets, influencing their activity. The compound may act as an inhibitor or activator, depending on the nature of the target and the context of its use.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxyphenylalanine: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
3-Bromo-4-hydroxybenzoic acid: Similar functional groups but lacks the amino acid moiety, leading to different applications and properties.
2-Amino-3-bromo-4-hydroxybenzoic acid: Similar structure but with different positioning of the amino group, affecting its reactivity and interactions.
Uniqueness: The presence of both the bromine and hydroxyl groups on the phenyl ring, along with the amino acid backbone, makes (2S)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid hydrochloride unique. This combination of functional groups allows for versatile chemical modifications and interactions with biological targets, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C8H9BrClNO3 |
|---|---|
Molekulargewicht |
282.52 g/mol |
IUPAC-Name |
(2S)-2-amino-2-(3-bromo-4-hydroxyphenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H8BrNO3.ClH/c9-5-3-4(1-2-6(5)11)7(10)8(12)13;/h1-3,7,11H,10H2,(H,12,13);1H/t7-;/m0./s1 |
InChI-Schlüssel |
JNOSNVDSECXXQG-FJXQXJEOSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1[C@@H](C(=O)O)N)Br)O.Cl |
Kanonische SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)Br)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



